

1-Bromo-2,5-difluorobenzene-d3 CAS number and molecular structure.

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Compound of Interest

Compound Name: 1-Bromo-2,5-difluorobenzene-d3

Cat. No.: B12393051

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Technical Guide: 1-Bromo-2,5-difluorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

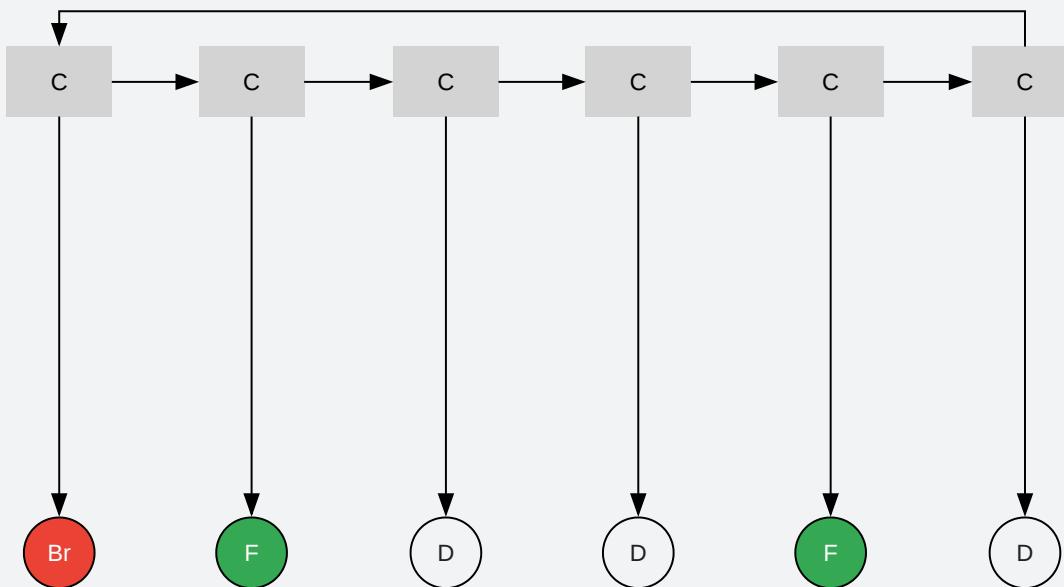
This technical guide provides comprehensive information on **1-Bromo-2,5-difluorobenzene-d3** (CAS Number: 1219795-54-6), a deuterated analog of 1-Bromo-2,5-difluorobenzene. This isotopically labeled compound is a valuable tool in pharmaceutical research and development, particularly in studies involving metabolic pathways, pharmacokinetic analysis, and as an internal standard in quantitative bioanalysis.

Molecular Structure and Chemical Properties

1-Bromo-2,5-difluorobenzene-d3 is a derivative of benzene in which three hydrogen atoms on the aromatic ring have been replaced by deuterium, a stable isotope of hydrogen. The bromine and two fluorine substituents provide sites for further chemical modification, making its non-deuterated counterpart a versatile intermediate in the synthesis of pharmaceuticals and advanced materials.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Structure Diagram:

Molecular Structure of 1-Bromo-2,5-difluorobenzene-d3

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Caption: Molecular Structure of **1-Bromo-2,5-difluorobenzene-d3**.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **1-Bromo-2,5-difluorobenzene-d3** and its non-deuterated analog for comparison.

Property	1-Bromo-2,5-difluorobenzene-d3	1-Bromo-2,5-difluorobenzene (for comparison)
CAS Number	1219795-54-6[4]	399-94-0[1]
Molecular Formula	C ₆ D ₃ BrF ₂	C ₆ H ₃ BrF ₂
Molecular Weight	196.01 g/mol	192.99 g/mol
Appearance	Colorless to light yellow liquid	Clear, colorless liquid
Isotopic Enrichment	≥98 atom % D	Not Applicable
Melting Point	Not available	-31 °C
Boiling Point	Not available	58-59 °C at 20 mmHg
Density	Not available	1.708 g/mL at 25 °C
Storage Conditions	Store at room temperature in a dry, well-ventilated place.	Keep away from sources of ignition. Store in a cool, dry place.

Experimental Protocols

While a specific, published protocol for the synthesis of **1-Bromo-2,5-difluorobenzene-d3** is not readily available, a representative synthesis can be proposed based on established methods for the synthesis of the non-deuterated compound and general techniques for deuterium labeling of aromatic rings.

Representative Synthesis of **1-Bromo-2,5-difluorobenzene-d3**

This protocol is a hypothetical two-step process involving the synthesis of the non-deuterated compound followed by a deuterium exchange reaction.

Step 1: Synthesis of 1-Bromo-2,5-difluorobenzene

This step is based on the bromination of 1,4-difluorobenzene.

- Materials: 1,4-difluorobenzene, Sulfuric acid, N-bromosuccinimide (NBS), Ice water.
- Procedure:
 - To a reaction vessel, add 1,4-difluorobenzene and sulfuric acid.
 - Maintain the temperature at 30 °C using a water bath.
 - Slowly add N-bromosuccinimide with constant stirring, ensuring the temperature does not exceed 40 °C.
 - After the addition is complete, allow the reaction to proceed for 1 hour. Monitor the reaction progress using Gas Chromatography (GC).
 - Upon completion, pour the reaction mixture into ice water to precipitate the product.
 - Collect the solid product by suction filtration.

Step 2: Deuterium Labeling

This step involves an acid-catalyzed hydrogen-deuterium exchange on the aromatic ring.

- Materials: 1-Bromo-2,5-difluorobenzene, Deuterated sulfuric acid (D_2SO_4), Deuterated water (D_2O).
- Procedure:
 - In a sealed reaction vessel, dissolve 1-Bromo-2,5-difluorobenzene in a mixture of deuterated sulfuric acid and deuterated water.
 - Heat the mixture to facilitate the electrophilic aromatic substitution reaction where protons on the aromatic ring are exchanged for deuterons.
 - The reaction time and temperature should be optimized to achieve the desired level of deuteration.
 - After the reaction, carefully neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

- Extract the deuterated product with an organic solvent (e.g., diethyl ether).
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield **1-Bromo-2,5-difluorobenzene-d3**.

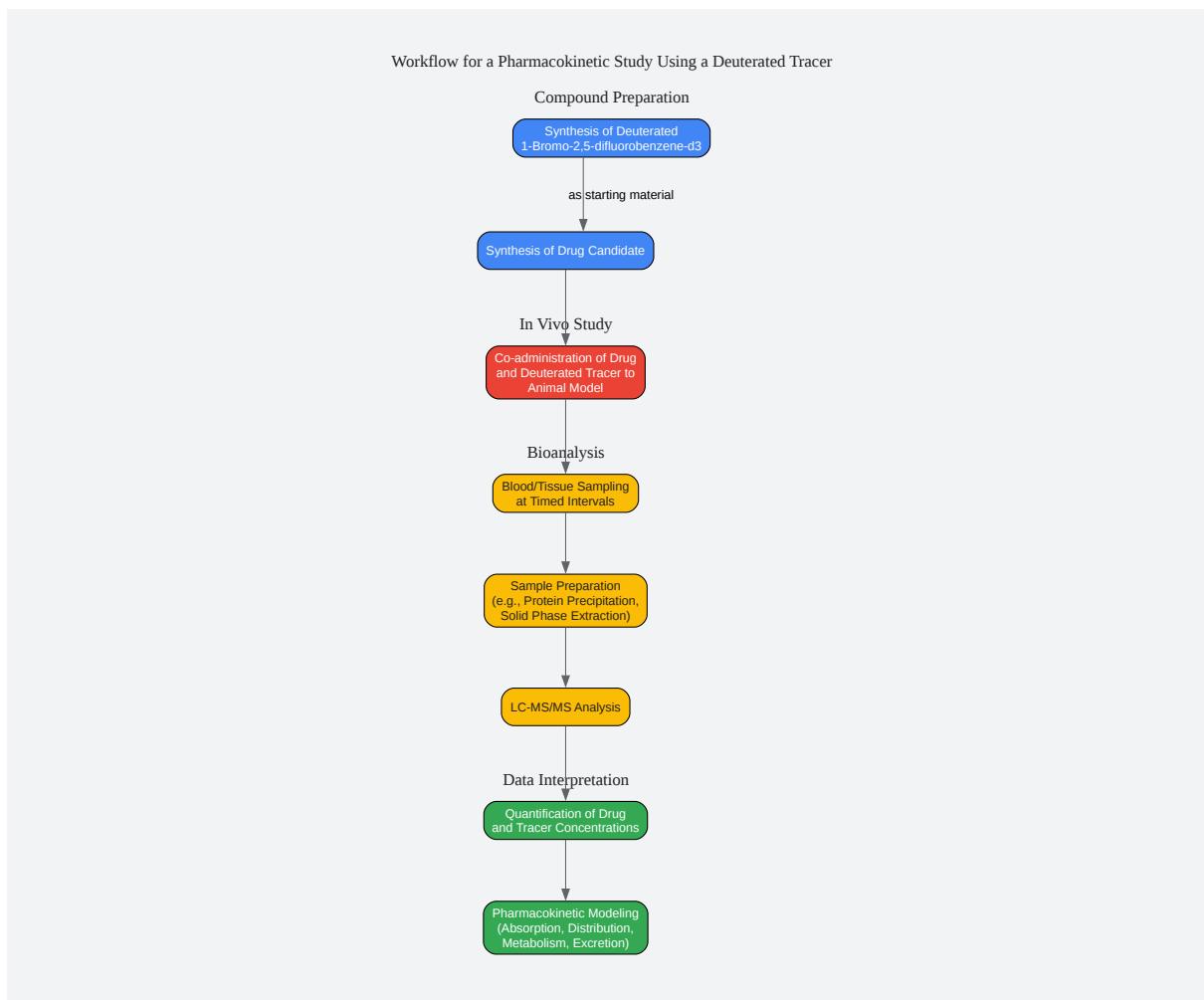
Applications in Research and Drug Development

Isotopically labeled compounds like **1-Bromo-2,5-difluorobenzene-d3** are crucial in pharmaceutical research. The primary applications stem from the fact that the substitution of hydrogen with deuterium does not significantly alter the chemical properties of a molecule, but the mass difference is easily detectable by mass spectrometry.

- Metabolic Studies: Deuterium-labeled compounds are used as tracers to elucidate the metabolic fate of a drug candidate. By analyzing the fragments in a mass spectrometer, researchers can identify metabolites and understand the metabolic pathways.
- Pharmacokinetic (PK) Studies: The rate of absorption, distribution, metabolism, and excretion (ADME) of a drug can be studied using its deuterated analog. Co-administering labeled and unlabeled drugs allows for precise determination of bioavailability and clearance rates.
- Internal Standards: Due to their similar chemical behavior and distinct mass, deuterated compounds are ideal internal standards for quantitative analysis of the parent drug in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).
- Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond. If the breaking of a C-H bond is the rate-determining step in a metabolic reaction, replacing it with a C-D bond can slow down the metabolism. This "kinetic isotope effect" can be exploited to develop drugs with improved pharmacokinetic profiles.

Experimental Workflow: Use in a Pharmacokinetic Study

The following diagram illustrates a typical workflow for using **1-Bromo-2,5-difluorobenzene-d3** as a tracer in a preclinical pharmacokinetic study of a hypothetical drug candidate derived from it.



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Caption: A representative workflow for a pharmacokinetic study.

Spectroscopic Data

Specific spectroscopic data (NMR, MS) for **1-Bromo-2,5-difluorobenzene-d3** is not widely available in public databases. However, data for the non-deuterated analog, 1-Bromo-2,5-difluorobenzene, can be used as a reference. The mass spectrum of the deuterated compound would be expected to show a molecular ion peak shifted by +3 m/z units compared to the unlabeled compound. In the ¹H NMR spectrum, the signals corresponding to the deuterated

positions would be absent. The ^{13}C NMR spectrum would show altered splitting patterns for the carbons attached to deuterium.

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